Aziridine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine-2,3-dicarboxylic acid is a unique and highly reactive compound characterized by a three-membered aziridine ring with two carboxylic acid groups attached at the 2 and 3 positions. This compound is known for its significant strain energy due to the small ring size, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aziridine-2,3-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For example, the reaction of diethyl tartrate with aziridine derivatives under specific conditions can yield this compound . Another method includes the use of glutaric anhydride with aziridine esters or aziridine-2-carboxamide, leading to the formation of mono N-acyl derivatives of dicarboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and ring-opening reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Aziridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic attack, leading to ring-opening and the formation of alkylated products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include thiols, amines, and alcohols.
Conditions: Reactions typically occur under acidic or basic conditions, depending on the desired product and reaction pathway.
Major Products: The major products formed from these reactions include various alkylated derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Aziridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of aziridine-2,3-dicarboxylic acid primarily involves its high reactivity due to the strained aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. For example, the compound can selectively alkylate thiol groups on cancer cell surface proteins, inhibiting their function and leading to cell death . Additionally, this compound derivatives can inhibit protein disulfide isomerases, enzymes involved in protein folding, further contributing to their anticancer activity .
Comparison with Similar Compounds
Aziridine-2,3-dicarboxylic acid can be compared with other aziridine derivatives and similar compounds:
Aziridine-2-carboxylic Acid: This compound has a similar structure but with only one carboxylic acid group.
Azetidine-2-carboxylic Acid: A four-membered ring analog, azetidine-2-carboxylic acid, is less strained and thus less reactive compared to this compound.
Cyclopropane-1,2-dicarboxylic Acid: Another strained ring compound, cyclopropane-1,2-dicarboxylic acid, has different reactivity due to the absence of a nitrogen atom in the ring.
This compound stands out due to its unique combination of high ring strain and the presence of two carboxylic acid groups, making it a valuable compound for various chemical and biological applications.
Properties
CAS No. |
116063-93-5 |
---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
aziridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9) |
InChI Key |
IFCCPDAHQDGHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.